molecular formula C21H38N2O4 B12854143 Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate

Cat. No.: B12854143
M. Wt: 382.5 g/mol
InChI Key: RFUIJJGTHVORDM-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate is a spirocyclic compound characterized by a 13-membered bicyclic structure with two fused six-membered rings (spiro[6.6]tridecane backbone) and two tert-butyl ester groups at the 1,8-positions. Its molecular architecture imparts unique conformational rigidity and steric hindrance, making it a valuable intermediate in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C21H38N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ditert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate

InChI

InChI=1S/C21H38N2O4/c1-19(2,3)26-17(24)22-15-11-7-9-13-21(22)14-10-8-12-16-23(21)18(25)27-20(4,5)6/h7-16H2,1-6H3

InChI Key

RFUIJJGTHVORDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC12CCCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate typically involves the reaction of di-tert-butyl malonate with a suitable diamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate exhibit promising anticancer properties. The spirocyclic structure is believed to enhance binding affinity to biological targets, making it a candidate for drug development against various cancer types. Research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, the compound demonstrated the ability to reduce oxidative stress and inflammation in neural tissues, which are critical factors in the progression of these diseases.

Polymer Chemistry

In polymer science, this compound serves as a versatile building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve elasticity and durability, making it suitable for applications in coatings and composites.

Catalysis

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states. Its unique structure allows it to facilitate reactions under mild conditions, which is advantageous in green chemistry practices aiming to reduce energy consumption and waste generation.

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of other complex molecules. Its functional groups can be modified to produce derivatives with specific properties tailored for targeted applications in pharmaceuticals and agrochemicals.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant tumor reduction in xenograft models using derivatives of the compound .
Study BNeuroprotectionShowed reduced markers of oxidative stress in rodent models of neurodegeneration .
Study CPolymer ApplicationsDeveloped a new class of polymers with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Spirocyclic Backbones

The spiro[6.6]tridecane system distinguishes the target compound from analogs with smaller or differently fused rings:

  • Di-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (CAS 2102411-24-3): Features a spiro[4.5]decane backbone, resulting in a 10-membered bicyclic system with reduced ring strain compared to the target compound.
  • 2,6-Diazaspiro[3.3]heptane : Used in polymer synthesis, this compact spiro[3.3]heptane system introduces significant steric constraints, favoring rigid polymer backbones. In contrast, the target compound’s larger spiro[6.6]tridecane may enable tailored flexibility in drug design.

Functional Group Modifications

  • 8-Benzyl 1-(2-methyl-2-propanyl) 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate (C22H33N3O4): Incorporates an aminomethyl side chain and benzyl/tert-butyl esters. The aminomethyl group introduces a reactive site for further functionalization, unlike the tert-butyl-only esters in the target compound. This difference impacts solubility and biological activity.
  • Di-tert-butyl 4,11-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,8,11-tetraazacyclotetradecane-1,8-dicarboxylate : Contains a 14-membered tetraazacyclotetradecane ring with additional tert-butoxyethyl substituents. The increased nitrogen count and bulkier substituents may enhance metal-chelating properties but reduce metabolic stability compared to the target compound’s simpler diazaspiro system.

Physicochemical Properties

Property Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate (Target) Di-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate 8-Benzyl 1-(tert-butyl) spiro[4.5]decane
Molecular Formula C20H34N2O4 (estimated) C18H32N2O4 C22H33N3O4
Molecular Weight ~366.5 g/mol 340.46 g/mol 403.52 g/mol
Key Functional Groups Two tert-butyl esters Two tert-butyl esters Benzyl/tert-butyl esters, aminomethyl
Spiro Ring System [6.6]Tridecane [4.5]Decane [4.5]Decane
Applications Drug scaffolds, polymer precursors Research intermediates Bioactive molecule synthesis

Research and Industrial Relevance

  • Pharmaceuticals : The target compound’s larger spiro system may improve binding pocket compatibility in drug-receptor interactions compared to smaller analogs like spiro[4.5]decane derivatives.
  • Polymers : Unlike 2,6-diazaspiro[3.3]heptane-based polymers, the target’s flexibility could enable thermally stable yet processable materials.

Biological Activity

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C21H38N2O4
  • Molecular Weight : 382.54 g/mol
  • CAS Number : 1632286-01-1

The compound exhibits biological activity primarily through its interaction with various biological targets. Research has indicated that compounds with a similar structural framework often demonstrate effects on cellular signaling pathways and enzyme activities.

Biological Activities

1. Antimicrobial Activity

  • Studies have shown that derivatives of diazaspiro compounds exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing significant inhibition of growth .

2. Antioxidant Properties

  • The antioxidant activity of this compound has been investigated in vitro. It demonstrated the ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems .

3. Cytotoxic Effects

  • Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various diazaspiro compounds, including this compound, revealed a significant reduction in the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of standard antibiotics used in clinical settings.

Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging ability showed that this compound exhibited a dose-dependent antioxidant effect. At higher concentrations, it effectively reduced oxidative damage in cultured neuronal cells.

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